molecular formula C23H25N5O3 B12172632 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide

Cat. No.: B12172632
M. Wt: 419.5 g/mol
InChI Key: ZPGAYVWWMCWDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide is a triazole-containing hybrid molecule featuring a 3,4-dimethoxyphenyl ethyl group and an indole-propanamide side chain. Its structure combines a 1,2,4-triazole core, known for diverse pharmacological activities (e.g., antimicrobial, anticancer), with substituted aromatic systems that modulate solubility and target interactions.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3-indol-1-ylpropanamide

InChI

InChI=1S/C23H25N5O3/c1-30-19-9-7-16(15-20(19)31-2)8-10-21-24-23(27-26-21)25-22(29)12-14-28-13-11-17-5-3-4-6-18(17)28/h3-7,9,11,13,15H,8,10,12,14H2,1-2H3,(H2,24,25,26,27,29)

InChI Key

ZPGAYVWWMCWDAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CCN3C=CC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide has demonstrated several promising biological activities:

Anticancer Properties

Research has shown that compounds containing triazole and indole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been observed to induce apoptosis and cell cycle arrest in cancer cells by disrupting microtubule dynamics and targeting tubulin polymerization .
  • Case Studies : In vitro studies on breast cancer cell lines have indicated that this compound can inhibit cell growth with IC50 values comparable to established anticancer drugs .

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. Preliminary studies suggest that this compound may exhibit activity against certain fungal pathogens, although further research is required to quantify this effect.

Applications in Drug Development

The unique structural features of this compound make it a candidate for further exploration in drug development:

  • Targeting Cancer : Its ability to inhibit tubulin polymerization positions it as a potential lead compound for developing new anticancer therapies.
  • Combination Therapies : It may also be explored in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism of Action
AntiproliferativeMCF-7 Breast Cancer Cells52 nMInduces apoptosis; disrupts microtubules
AntifungalVarious Fungal StrainsTBDTBD

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Modifications

The following compounds share structural motifs with the target molecule, allowing for systematic comparisons:

Compound Name Core Structure Substituents Molecular Weight Key Features Evidence ID
Target Compound :
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide
1,2,4-Triazole - 3,4-Dimethoxyphenylethyl
- Indol-1-yl-propanamide
~433.5 (estimated) - Flexible propanamide linker
- Methoxy groups enhance lipophilicity
N/A
N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide (CAS 1630827-87-0) 1,2,4-Triazole - 3,4-Dimethoxyphenylethyl
- Indol-3-yl-acetamide
405.4 - Shorter acetamide chain
- Indole substitution at position 3 (vs. 1)
3-(1H-Indol-3-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide 1,2,3-Triazole + Oxadiazole - Indol-3-yl-propanamide
- Methyl-oxadiazole
~423.5 (estimated) - Dual heterocyclic system (triazole + oxadiazole)
- Oxadiazole enhances electron-withdrawing properties
N-{[3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide (CAS 2034386-35-9) Oxadiazole + Pyrazole - Diphenylpropanamide
- Ethyl-pyrazole
401.5 - Bulky diphenyl group
- Pyrazole-oxadiazole hybrid core

Critical Analysis of Structural Variations

Heterocyclic Core Modifications
  • 1,2,4-Triazole vs. 1,2,3-Triazole/Oxadiazole Hybrids :
    The target compound’s 1,2,4-triazole core (as in ) is less sterically hindered compared to 1,2,3-triazole-oxadiazole hybrids (e.g., ). The latter may improve metabolic stability due to oxadiazole’s resistance to enzymatic degradation but could reduce solubility due to increased hydrophobicity.

  • Pyrazole-Oxadiazole Systems :
    Compounds like replace triazole with pyrazole, which is more electron-rich. This substitution may alter binding interactions in biological targets (e.g., kinase inhibition) but complicates synthetic routes due to regioselectivity challenges.

Substituent Effects
  • Indole Position (1-yl vs. 3-yl): The target compound’s indole-1-yl group (vs. Indole-3-yl derivatives are common in serotonin analogs, suggesting divergent biological pathways.
  • Chain Length (Propanamide vs. Acetamide) :
    The propanamide linker in the target compound provides greater conformational flexibility than the acetamide in , which might enhance binding to larger active sites but reduce selectivity.

  • Methoxy vs.

Biological Activity

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide is a complex organic compound that integrates triazole and indole moieties with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H24N4O3C_{21}H_{24}N_{4}O_{3} and a molecular weight of approximately 392.44 g/mol. Its structure incorporates a triazole ring, an indole group, and a dimethoxyphenyl ethyl side chain. The unique combination of these elements enhances its biological activity and solubility properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. Studies indicate it may inhibit the growth of bacteria and fungi through mechanisms involving enzyme inhibition and disruption of cell wall synthesis .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects by modulating specific signaling pathways involved in cell proliferation and apoptosis. It is believed to inhibit enzymes critical for tumor growth.
  • Anticonvulsant Activity : Similar compounds in the triazole family have demonstrated anticonvulsant properties, suggesting potential applications in epilepsy treatment .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions crucial for survival and proliferation.
  • Receptor Modulation : Interaction with receptors may lead to altered signaling cascades that promote or inhibit cellular responses associated with disease processes.

Case Studies

Several studies have evaluated the efficacy and safety of compounds similar to this compound:

StudyFocusFindings
Siddiqui et al. (2008)Anticonvulsant ActivityCompounds similar to triazoles showed protection against seizures at doses of 30 mg/kg .
Na et al. (2020)Antifungal ActivityTriazole derivatives displayed significant antifungal activity against Candida species .
PMC (2020)Pharmacological ProfileComprehensive review highlighted the diverse activities of 1,2,4-triazoles including anticancer and antimicrobial effects .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including cyclization (for triazole formation) and amide coupling. Key parameters include:

  • Temperature control : Exothermic steps (e.g., triazole cyclization) require cooling to ≤0°C to prevent side reactions .
  • Catalyst selection : Use of hydrazine derivatives or K₂CO₃ for triazole ring closure, with DMF as a solvent for solubility optimization .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product . Example yield optimization: Adjusting stoichiometry of 3,4-dimethoxyphenethyl bromide and indole-propanamide intermediates reduces unreacted starting material .

Q. How can structural confirmation and purity be validated for this compound?

A combination of analytical techniques is required:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of triazole (δ 7.8–8.2 ppm), indole (δ 10.2 ppm for NH), and methoxy groups (δ 3.7–3.9 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical 435.5 g/mol vs. observed) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screens should focus on:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or receptors (e.g., serotonin receptors) due to triazole/indole pharmacophores .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM to identify IC₅₀ values .
  • Solubility profiling : Use DMSO/PBS mixtures to determine solubility limits for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

SAR strategies include:

  • Substituent variation : Replace 3,4-dimethoxyphenyl with halogenated or nitro groups to modulate electron density and receptor binding .
  • Scaffold hopping : Compare activity with analogues replacing triazole with oxadiazole or tetrazole rings (e.g., see for oxadiazole derivatives) .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like 5-HT1D receptors (critical for indole-triazole hybrids) .

Q. How should conflicting bioactivity data from different assays be resolved?

Contradictions may arise due to assay conditions or target specificity. Mitigation steps:

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM) to confirm potency trends .
  • Off-target profiling : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
  • Metabolic stability testing : Liver microsome assays to assess if inactive metabolites explain discrepancies .

Q. What advanced synthetic routes enable late-stage functionalization of this compound?

Late-stage modifications focus on:

  • Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at the indole C-3 position using Pd catalysts .
  • Click chemistry : Azide-alkyne cycloaddition to append fluorophores (e.g., Cy5) for cellular imaging .
  • Protecting group strategies : Use Boc groups for amine protection during propanamide derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.